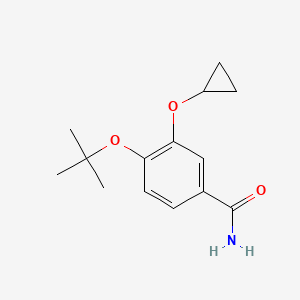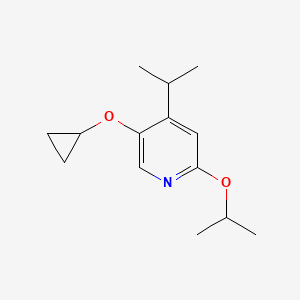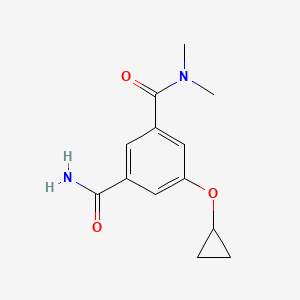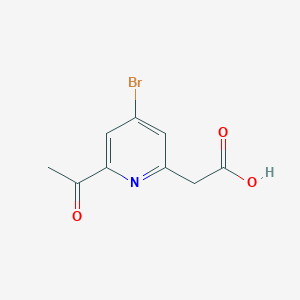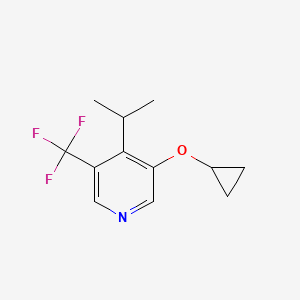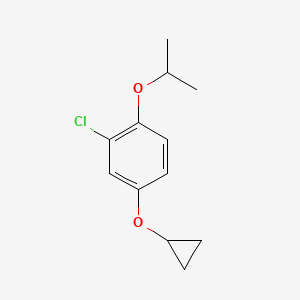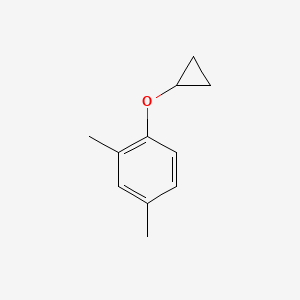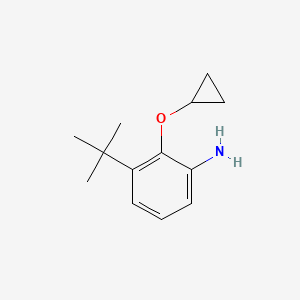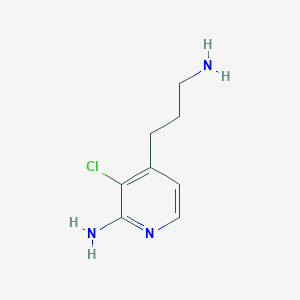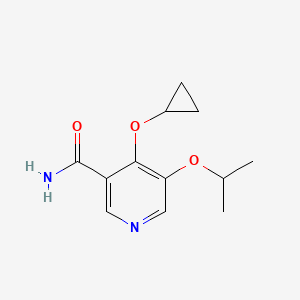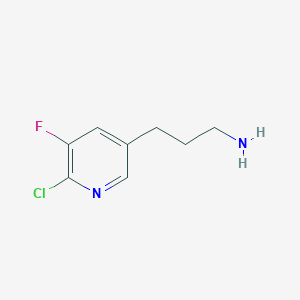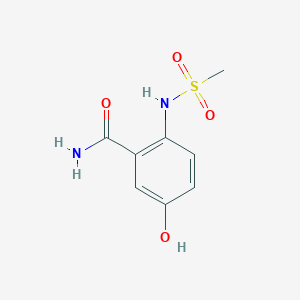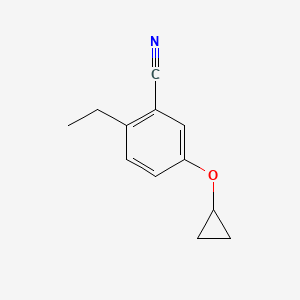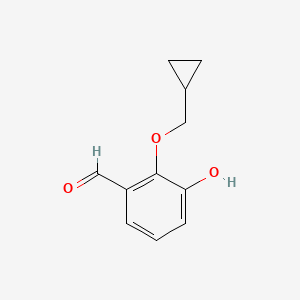
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a cyclopropylmethoxy group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated benzaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-3-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-3-hydroxybenzyl alcohol.
Substitution: 2-(Cyclopropylmethoxy)-3-alkoxybenzaldehyde.
科学的研究の応用
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new therapeutic agents.
Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific functionalities, such as sensors and optoelectronic devices.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of molecular mechanisms and pathways.
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylmethoxy)phenylboronic acid
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- 4-(2-(Cyclopropylmethoxy)ethyl)phenol
Uniqueness
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclopropylmethoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
CAS番号 |
1243373-61-6 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-2-1-3-10(13)11(9)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 |
InChIキー |
QKPUBNIVVCCTNA-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=CC=C2O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


